3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol
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Overview
Description
3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is carried out under controlled conditions to ensure the formation of the desired fused ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyrimidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their activity. This inhibition can lead to the suppression of tumor cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused pyrazole-pyrimidine compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
7-hydroxy-3-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-5(2)6-4-10-12-8(14)3-7(13)11-9(6)12/h3-5,14H,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBRPPNFAKIURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2NC(=O)C=C(N2N=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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